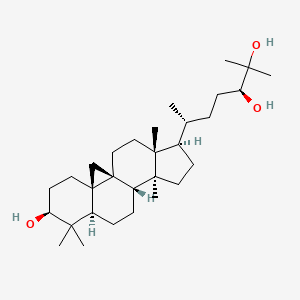

(24S)-Cycloartane-3|A,24,25-triol

Description

Significance in Natural Products Chemistry

The unique structural features and broad distribution of cycloartane (B1207475) triterpenoids make them a focal point in natural products chemistry. nih.gov These compounds serve as important biosynthetic precursors to plant sterols. wikipedia.org Their complex architectures have also presented intriguing challenges and opportunities for synthetic chemists. The ongoing discovery of new cycloartane derivatives with diverse functionalities continues to expand the field. researchgate.net

Overview of Structural Diversity within the Cycloartane Class

The structural diversity of cycloartane triterpenoids is vast, with over 14,000 known structures. frontiersin.org This diversity arises from variations in the number and position of hydroxyl groups, the degree of oxidation, and the nature of side chains attached to the core cycloartane skeleton. frontiersin.orgmdpi.com Triterpenoids from the Schisandraceae family, for example, are categorized into lanostanes, cycloartanes, and schinortriterpenoids based on their carbon frameworks. researchgate.net This structural variety contributes to their wide range of biological activities. nih.govresearchgate.net

Historical Context of Cycloartane Research

The study of cycloartane compounds dates back to the 1960s, with initial isolations from plants like those of the Cimicifuga genus. ontosight.ai Since then, advancements in phytochemical isolation techniques have led to the identification of a rapidly growing number of these compounds. nih.govresearchgate.net While early research focused on their structural elucidation, more recent studies have increasingly explored their pharmacological potential, revealing activities such as anti-inflammatory, antioxidant, and anticancer effects. ontosight.ainih.gov

Structure

3D Structure

Properties

Molecular Formula |

C30H52O3 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1 |

InChI Key |

BKRIPHYESIGPJC-FACDIJBUSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Origin of Product |

United States |

Detailed Profile of 24s Cycloartane 3β,24,25 Triol

Chemical Structure and Stereochemistry

The chemical formula for (24S)-Cycloartane-3β,24,25-triol is C₃₀H₅₂O₃, and it has a molecular weight of 460.7 g/mol . nih.gov The molecule features the characteristic cycloartane core with a cyclopropane (B1198618) ring. Key functional groups include hydroxyl (-OH) groups at the C-3, C-24, and C-25 positions. The "(24S)" designation specifies the stereochemistry at the 24th carbon atom in the side chain.

Physical and Chemical Properties

(24S)-Cycloartane-3β,24,25-triol is typically a solid powder. biocrick.com It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. biocrick.comchemicalbook.comchemfaces.com

Table 1: Physicochemical Properties of (24S)-Cycloartane-3β,24,25-triol

| Property | Value |

| Molecular Formula | C₃₀H₅₂O₃ |

| Molecular Weight | 460.7 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Data sourced from references nih.govbiocrick.comchemfaces.com

Methods of Isolation and Synthesis

(24S)-Cycloartane-3β,24,25-triol can be isolated from natural sources, such as the flowers of Chrysanthemum morifolium. chemicalbook.commedchemexpress.com The isolation process typically involves extraction and chromatographic techniques to separate the compound from other plant constituents. While information on the total chemical synthesis of this specific triol is limited in the provided search results, the general synthesis of cycloartane structures is a complex area of organic chemistry.

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the carbon skeleton and the placement of protons can be assembled.

The ¹H NMR spectrum of a related compound, cycloart-23-ene-3β, 25-diol, reveals characteristic signals for a cycloartane (B1207475) skeleton. researchgate.net These include a signal for the hydrogen at C-3, which bears a hydroxyl group, appearing as a multiplet around δ 3.24. researchgate.net Additionally, the spectrum shows signals for seven methyl groups and a distinctive cyclopropane (B1198618) methylene (B1212753) group with signals appearing as an AB system at δ 0.57 and 0.34 (J = 4.2 Hz). researchgate.net

The ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra provide information on the number and types of carbon atoms. For cycloartane-type triterpenes, these spectra typically show around 30 carbon signals, which can be classified as methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For instance, in the related compound cycloart-25-en-3β,24-diol, the presence of a cyclopropane ring is indicated by up-field signals in the ¹H-NMR spectrum at δH 0.33 and 0.55, which appear as a pair of doublets. researchgate.net The complete assignment of proton and carbon resonances is achieved through a combination of 1D and 2D NMR experiments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Cycloartane-Type Triterpenoids

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 3 | 3.24 (m) | 78.9 |

| 19 | 0.33, 0.55 (d, J=4.2 Hz) | 29.8 |

| 26 | 1.22 (s) | 29.3 |

| 27 | 1.22 (s) | 29.3 |

Note: Data is based on related cycloartane structures and serves as a representative example.

Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. For example, in a related euphane-type triterpenoid (B12794562), NOESY correlations were used to determine the α- and β-orientations of various protons and methyl groups, which in turn helped to establish the stereochemistry at chiral centers. frontiersin.org

Through the combined application of these 2D NMR techniques, the complete planar structure and relative stereochemistry of (24S)-Cycloartane-3β,24,25-triol can be unambiguously determined. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like triterpenoids. In positive-ion mode HRESIMS, (24S)-Cycloartane-3β,24,25-triol would be expected to form a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the calculation of the elemental formula. For instance, a related compound, 16-Deoxyargentatin A, showed a positive HRESIMS signal at m/z 439.3568 [MH – H₂O]⁺, which was consistent with the calculated value for its molecular formula. acs.org The fragmentation pattern observed in the MS/MS spectrum can provide further structural information about the side chain and the steroidal nucleus. researchgate.net

X-ray Crystallography

Chiroptical Spectroscopy (e.g., ECD) and Quantum Chemical Calculations for Absolute Configuration

For non-crystalline compounds or when X-ray crystallography is not feasible, chiroptical methods combined with quantum chemical calculations are employed to determine the absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. To assign the absolute configuration, the experimental ECD spectrum is compared with the theoretically calculated spectra for all possible stereoisomers. These theoretical spectra are generated using time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. For example, the absolute configuration of related cycloartane triterpenoids has been determined by comparing their experimental ECD spectra with those predicted by quantum chemical calculations. acs.org

Biosynthesis and Biotransformation Pathways

Precursor Pathways and Early Stages of Triterpenoid (B12794562) Biosynthesis

The construction of all terpenoids, including the cycloartane (B1207475) family, relies on the production of five-carbon isoprene (B109036) units. Plants utilize two primary, spatially separate pathways to generate these essential building blocks. taylorfrancis.comnumberanalytics.com

Mevalonate (B85504) (MVA) Pathway and Methylerythritol Phosphate (B84403) (MEP) Pathway

The biosynthesis of terpenoid precursors is accomplished through two main pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. taylorfrancis.comnumberanalytics.com The MVA pathway, located in the cytosol, is primarily responsible for producing sesquiterpenes (C15) and triterpenes (C30), including the precursors to cycloartanes. numberanalytics.comrsc.org This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgtaylorandfrancis.com

Concurrently, the MEP pathway, also known as the non-mevalonate or deoxyxylulose phosphate (DXP) pathway, operates in the plastids. numberanalytics.comyoutube.com It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to also generate IPP and DMAPP. numberanalytics.comyoutube.com This pathway is the source for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org While both pathways produce the same five-carbon units, their distinct cellular locations and primary products highlight the compartmentalization of terpenoid biosynthesis in plants. taylorfrancis.comrsc.org Although the MEP pathway has a higher theoretical yield, its regulation is not yet fully understood, which has presented challenges for metabolic engineering efforts. nih.gov

Squalene (B77637) and 2,3-Oxidosqualene (B107256) Formation

The next critical phase in the biosynthesis of cycloartane triterpenoids is the formation of a linear 30-carbon precursor, squalene. This is achieved through the head-to-tail condensation of two molecules of farnesyl pyrophosphate (FPP), which itself is formed from the sequential addition of isoprene units. nih.gov

Squalene then undergoes a crucial epoxidation reaction catalyzed by the enzyme squalene epoxidase (also known as squalene monooxygenase). mdpi.comwikipedia.org This reaction introduces an epoxide ring at the C2-C3 position of the squalene molecule, resulting in the formation of (S)-2,3-oxidosqualene. wikipedia.org This molecule is a pivotal intermediate, serving as the direct precursor for the cyclization reactions that lead to the vast diversity of triterpenoid and sterol skeletons, including cycloartanes. nih.govwikipedia.org

Cyclization of 2,3-Oxidosqualene to Cycloartane Scaffolds

The formation of the characteristic polycyclic structure of cycloartanes from the linear 2,3-oxidosqualene is a remarkable enzymatic feat. This cyclization cascade is a defining step that sets the stage for the subsequent generation of phytosterols (B1254722) and other related triterpenoids.

Cycloartenol (B190886) Synthase (CAS) Activity

The enzyme responsible for this intricate transformation is cycloartenol synthase (CAS). mdpi.com CAS catalyzes the cyclization of 2,3-oxidosqualene to produce cycloartenol, the foundational precursor for most plant sterols. mdpi.comresearchgate.net This enzymatic process involves a series of complex carbocation rearrangements and ring closures. mdpi.com The reaction proceeds through a chair-boat-chair conformation of the substrate, leading to the formation of the distinctive cyclopropane (B1198618) ring within the cycloartane skeleton. mdpi.com The activity of CAS is a critical branch point in the biosynthesis of triterpenoids, diverting 2,3-oxidosqualene towards the production of phytosterols. mdpi.com

Dual Biosynthetic Pathways to Phytosterols (Cycloartenol vs. Lanosterol)

While cycloartenol is the primary precursor for phytosterols in higher plants, some plants also possess the capability to synthesize lanosterol (B1674476), the key sterol precursor in animals and fungi. researchgate.netnih.govnih.gov This indicates the existence of dual biosynthetic pathways to phytosterols. researchgate.netnih.govnih.gov Both cycloartenol and lanosterol are derived from the same substrate, 2,3-oxidosqualene, but are produced by two distinct enzymes: cycloartenol synthase (CAS) and lanosterol synthase (LAS), respectively. nih.govpnas.org

The key difference in their formation lies in the final deprotonation step of the protosteryl cation intermediate. nih.gov In the formation of cycloartenol, a proton is removed from C-19, leading to the formation of the characteristic cyclopropane ring. nih.gov In contrast, the synthesis of lanosterol involves the removal of a proton from C-9. nih.gov While the cycloartenol pathway is the major route for phytosterol biosynthesis in plants like Arabidopsis, the lanosterol pathway contributes a smaller percentage. nih.gov The expression of LAS can be induced by factors such as jasmonate, suggesting its potential role in producing not only phytosterols but also other secondary metabolites like steroids. researchgate.netpnas.org

Post-Cyclization Modifications and Functionalization

Following the formation of the initial cycloartane scaffold, a series of post-cyclization modifications are necessary to yield the final (24S)-Cycloartane-3β,24,25-triol. These reactions involve the introduction of hydroxyl groups and other functionalizations that contribute to the compound's specific chemical properties.

Research has shown that microorganisms can be used to carry out biotransformations of cycloartane-type triterpenes. For instance, the fungus Glomerella fusarioides has been shown to convert cycloartenol into cycloartane-3β,24,25-triol. researchgate.net This suggests that specific hydroxylases and other enzymes are responsible for these modifications. While the canonical view is that the triterpenoid skeleton remains fixed after the initial cyclization, recent discoveries in some plant species have revealed the existence of enzymes that can perform skeletal rearrangements on already cyclized triterpenoids, further expanding their structural diversity. nih.gov The precise enzymatic steps and intermediates involved in the conversion of cycloartenol to (24S)-Cycloartane-3β,24,25-triol in plants are a subject of ongoing investigation.

Biological Activities and Pharmacological Research

In Vitro and In Vivo Studies

Research has shown that (24S)-Cycloartane-3β,24,25-triol exhibits several biological activities. It has demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 32 μg/mL. chemicalbook.commedchemexpress.com

Furthermore, studies have investigated its potential as an anti-cancer agent. It has been shown to reduce the viability of PC-3 and DU145 prostate cancer cell lines with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively. biocrick.comchemfaces.comnih.gov This activity is linked to its ability to inhibit the MRCKα kinase. chemfaces.comnih.gov

Table 2: Reported Biological Activities of (24S)-Cycloartane-3β,24,25-triol

| Activity | Model | Results |

| Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 32 μg/mL |

| Anticancer | PC-3 and DU145 prostate cancer cell lines | IC50: 2.226 ± 0.28 μM (PC-3), 1.67 ± 0.18 μM (DU145) |

Data sourced from references biocrick.comchemicalbook.comchemfaces.commedchemexpress.comnih.gov

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the natural occurrence or isolation of the chemical compound (24S)-Cycloartane-3α,24,25-triol .

Extensive searches for this specific stereoisomer, with its characteristic 3α-hydroxyl group, did not yield any results detailing its isolation from botanical, fungal, or other natural sources.

The scientific literature does, however, contain information on closely related cycloartane (B1207475) triterpenoids, including other stereoisomers. For instance, the 3β-epimer, (24S)-Cycloartane-3β,24,25-triol , has been identified. It is crucial to distinguish between these isomers as they are distinct chemical entities with different spatial arrangements and potentially different biological activities.

Due to the strict requirement to focus solely on (24S)-Cycloartane-3α,24,25-triol , and the absence of specific data for this compound in the search results, it is not possible to generate a scientifically accurate article on its natural distribution as per the requested outline. Fulfilling the request would require making unsubstantiated assumptions by extrapolating data from related but different compounds, which would compromise the scientific accuracy of the article.

Therefore, the requested article cannot be generated at this time. Further research and discovery would be necessary to document the natural sources of (24S)-Cycloartane-3α,24,25-triol.

Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies

Anticancer Potential

(24S)-Cycloartane-3β,24,25-triol has demonstrated notable potential as an anticancer agent, with research highlighting its activity against various cancer cell lines. These investigations have focused on its ability to inhibit key enzymes, induce cell death, and halt cell proliferation.

Kinase Inhibition

A significant finding in the anticancer research of (24S)-Cycloartane-3β,24,25-triol is its potent and selective inhibition of myotonic dystrophy-related CDC42-binding kinase alpha (MRCKα). nih.govresearchgate.netnih.gov In a comprehensive screening against 451 kinases, the compound exhibited strong selectivity for MRCKα with a dissociation constant (Kd) of 0.26 μM. nih.govresearchgate.netnih.gov The inhibition of MRCKα is a promising strategy in cancer therapy as this kinase is implicated in the loss of normal cellular growth regulation that leads to cancer cell formation. nih.govresearchgate.netnih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines

The compound has shown cytotoxic effects against several cancer cell lines, most notably those of the prostate. nih.govresearchgate.netnih.gov It effectively reduced the viability of PC-3 and DU145 prostate cancer cell lines. nih.govresearchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 2.226 ± 0.28 μM for PC-3 cells and 1.67 ± 0.18 μM for the DU145 cell line. nih.govresearchgate.netbiocrick.com These findings underscore the potential of (24S)-Cycloartane-3β,24,25-triol as a lead compound for the development of new anti-prostate cancer therapies. nih.govresearchgate.netnih.gov

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| PC-3 (Prostate) | 2.226 ± 0.28 |

| DU145 (Prostate) | 1.67 ± 0.18 |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

While direct studies on apoptosis and cell cycle arrest specifically for (24S)-Cycloartane-3β,24,25-triol are limited, research on a closely related cycloartane (B1207475) triterpenoid (B12794562), Cycloartan-24-ene-1α,2α,3β-triol, provides valuable insights. This related compound was found to induce both cell cycle arrest and apoptosis in human prostate cancer PC-3 cells. nih.gov Its cytotoxic activity was concentration-dependent, with an IC50 value of 9.6 µM at 24 hours. nih.gov Mechanistically, it was shown to regulate the expression of key apoptotic proteins, including B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax), p53, and caspase-3 in PC-3 cells. nih.gov This suggests that cycloartane-type triterpenoids, as a class, may exert their anticancer effects through the induction of programmed cell death pathways.

Anti-Inflammatory Effects

The anti-inflammatory properties of cycloartane-type triterpenoids have been investigated, with a focus on their ability to modulate key inflammatory mediators. While direct data on (24S)-Cycloartane-3β,24,25-triol's effect on nitric oxide production is not extensively detailed in the provided results, the broader class of triterpenoids is known to possess anti-inflammatory activities. For instance, triterpenoids isolated from Euphorbia neriifolia have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. frontiersin.orgresearchgate.net This suggests a potential mechanism for the anti-inflammatory effects of cycloartane triterpenoids.

Antimicrobial Activities

Antitubercular Activity

(24S)-Cycloartane-3β,24,25-triol has been identified as having antitubercular properties. medchemexpress.com Specifically, it exhibits activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. medchemexpress.com This finding indicates its potential as a scaffold for the development of new drugs to combat tuberculosis.

| Organism | Activity | Value |

|---|---|---|

| Mycobacterium tuberculosis H37Rv | MIC | 32 μg/mL |

Antiviral Activities (e.g., Anti-HIV)

While direct in vitro studies on the anti-HIV activity of (24S)-Cycloartane-3β,24,25-triol are not extensively documented in the reviewed scientific literature, the broader class of cycloartane triterpenoids, to which it belongs, has demonstrated notable antiviral potential against various viruses, including HIV.

General studies on cycloartane triterpenoids have shown their capacity to interfere with viral replication and activity. For instance, various triterpenoids isolated from plants have exhibited anti-HIV effects. nih.gov The antiviral mechanisms of triterpenoids can include inhibiting viral entry and replication processes. mdpi.com Specifically, certain cycloartane triterpenoids have been identified as inhibitors of HIV-1 protease, a critical enzyme for viral maturation. nih.gov For example, nigranoic acid and kadsuranic acid, both cycloartane triterpenoids, have shown significant inhibitory effects on HIV-1 protease. nih.gov Another cycloartane triterpenoid, lancifodilactone F, isolated from Schisandra lancifolia, has demonstrated anti-HIV activity with a half-maximal effective concentration (EC₅₀) of 20.69 μg/mL. mdpi.com

Furthermore, phytochemical investigations of plants from the Euphorbiaceae family, a known source of cycloartane triterpenoids, have revealed compounds with anti-HIV activity. nih.gov While these findings highlight the potential of the cycloartane skeleton in the development of antiviral agents, specific experimental data on the anti-HIV efficacy and mechanism of action of (24S)-Cycloartane-3β,24,25-triol remains to be elucidated through dedicated research.

Other cycloartane triterpenoids have shown potent antiviral effects against other viruses, such as Herpes Simplex Virus 1 (HSV-1), further underscoring the antiviral potential of this class of compounds. nih.gov

Other Investigated Bioactivities

Beyond antiviral research, (24S)-Cycloartane-3β,24,25-triol has been investigated for other significant biological activities, most notably its antitubercular and anticancer properties.

This compound, isolated from the flowers of Chrysanthemum morifolium, has demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of 32 μg/mL. medchemexpress.com

In the realm of oncology, research has highlighted the potential of (24S)-Cycloartane-3β,24,25-triol as an anti-prostate cancer agent. In vitro studies have shown that it can reduce the viability of human prostate cancer cell lines, PC-3 and DU145. nih.gov The mechanism behind this activity is linked to its ability to selectively inhibit myotonic dystrophy kinase-related Cdc42-binding kinase α (MRCKα), a kinase associated with prostate cancer. nih.gov The compound exhibited a strong selectivity towards MRCKα with a Kd₅₀ of 0.26 μM. nih.gov The IC₅₀ values for the reduction of viability in PC-3 and DU145 cell lines were determined to be 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively. nih.gov

Table 1: Investigated Bioactivities of (24S)-Cycloartane-3β,24,25-triol

| Bioactivity | Target/Assay | Results | Source(s) |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 32 μg/mL | medchemexpress.com |

| Anti-prostate Cancer | PC-3 cell line viability | IC₅₀: 2.226 ± 0.28 μM | nih.gov |

| Anti-prostate Cancer | DU145 cell line viability | IC₅₀: 1.67 ± 0.18 μM | nih.gov |

| Kinase Inhibition | MRCKα kinase | Kd₅₀: 0.26 μM | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Stereochemistry and Position on Bioactivity

The stereochemistry and position of hydroxyl groups on the cycloartane (B1207475) skeleton are critical determinants of biological activity. While comprehensive studies on the specific stereochemistry at C-3, C-24, and C-25 of (24S)-Cycloartane-3β,24,25-triol are not extensively detailed in the available literature, broader studies on cycloartane triterpenoids provide valuable insights.

A study investigating the inhibitory effects of various cycloartane-type triterpenes on Epstein-Barr virus early antigen (EBV-EA) activation and nitric oxide (NOR1) release highlighted the importance of the C-24 hydroxylated side chain. Both (24R)-cycloartane-3β,24,25-triol and (24S)-cycloartane-3β,24,25-triol were among the compounds that exhibited higher inhibitory effects compared to other tested derivatives, suggesting that the presence of the hydroxyl groups at positions 24 and 25 is crucial for this activity. researchgate.net

The table below summarizes the inhibitory effects of the (24R) and (24S) stereoisomers on EBV-EA and NOR1 activation.

| Compound | Stereochemistry at C-24 | IC50 (nM) for EBV-EA Activation | IC50 (nM) for NOR1 Activation |

| (24R)-cycloartane-3β,24,25-triol | R | 6.1-7.4 | Data not specified |

| (24S)-cycloartane-3β,24,25-triol | S | 6.1-7.4 | Data not specified |

Role of Side Chain Modifications in Biological Efficacy

Modifications to the side chain of (24S)-Cycloartane-3β,24,25-triol have a profound impact on its biological efficacy, particularly its cytotoxic and anticancer properties. (24S)-Cycloartane-3β,24,25-triol has demonstrated notable anti-prostate cancer activity, selectively inhibiting MRCKα kinase and reducing the viability of prostate cancer cell lines PC-3 and DU145 with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively. chemfaces.comnih.govbiocat.comresearchgate.net This provides a baseline for evaluating the effects of side chain alterations.

Research on related cycloartane derivatives has shown that the substituents on both the cycloartane nucleus and the side chain are critical for cytotoxic activity. researchgate.net For example, the synthesis and evaluation of various cycloartane derivatives revealed that a compound with a ketone at the C-24 position, 3β,16β-Dihydroxy-cycloartan-24-one, exhibited high and selective cytotoxic activity against cancer cell lines. researchgate.net This suggests that oxidation of the C-24 hydroxyl group to a ketone can enhance cytotoxic efficacy.

Furthermore, other modifications on the side chain have been shown to modulate activity. The introduction of a double bond at C-25 has been suggested to enhance cytotoxicity, whereas the presence of a methoxy (B1213986) group at the same position may lead to a reduction in activity.

The following table presents the cytotoxic activities of (24S)-Cycloartane-3β,24,25-triol and a related side-chain modified cycloartane derivative.

| Compound | Side Chain Modification | Cancer Cell Line | IC50 (µM) |

| (24S)-Cycloartane-3β,24,25-triol | None | PC-3 | 2.226 ± 0.28 |

| (24S)-Cycloartane-3β,24,25-triol | None | DU145 | 1.67 ± 0.18 |

| 3β,16β-Dihydroxy-cycloartan-24-one | Ketone at C-24 | Data not specified | High cytotoxic activity |

Impact of Glycosylation on Pharmacological Profile

In the broader class of cycloartane triterpenoids, glycosylation has been shown to modulate a range of biological activities, including immunostimulatory and cytotoxic effects. The type and position of the sugar units can have a substantial impact on the compound's interaction with biological targets. For instance, in a study of cycloartane glycosides from Astragalus species, the nature of the glycosyl moiety was found to be a key determinant of immunostimulatory activity.

It is noteworthy that many naturally occurring cycloartane compounds exist as glycosides. chemistry-chemists.com These sugar conjugates often exhibit different or enhanced biological activities compared to their aglycone counterparts. The sugar moieties can affect absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and therapeutic efficacy. Further research is warranted to explore the specific effects of glycosylation on the pharmacological profile of (24S)-Cycloartane-3β,24,25-triol.

Metabolic Engineering for Enhanced Production and Diversity

Genetic Manipulation of Biosynthetic Pathways in Plants

The biosynthesis of triterpenoids, including (24S)-Cycloartane-3β,24,25-triol, begins with the cyclization of 2,3-oxidosqualene (B107256). frontiersin.orgnih.gov This core pathway, originating from the mevalonate (B85504) (MVA) pathway in the cytosol, presents multiple targets for genetic manipulation. nih.govnih.gov The primary goals of genetic engineering in this context are to channel more precursors into the pathway and to enhance the efficiency of the enzymatic steps leading to the final product.

Genetic manipulation strategies include the isolation, characterization, and modification of the genes encoding the biosynthetic enzymes. nih.gov However, identifying the specific genes responsible for the later, often highly specific, modification steps (e.g., hydroxylations) in the biosynthesis of compounds like (24S)-Cycloartane-3β,24,25-triol can be challenging. This difficulty arises from the vast diversity of enzyme families like the Cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), which belong to large multigene families and are responsible for the immense structural diversity of triterpenoids in plants. frontiersin.orgnih.govresearchgate.net

Recent advancements have led to the identification of biosynthetic pathways for numerous triterpenes, providing a roadmap for engineering efforts. researchgate.net Techniques such as gene stacking and modulating subcellular targeting have been used in transgenic plants to enhance the production of linear triterpenes, demonstrating the potential for these strategies to be applied to more complex cyclic triterpenoids. nih.gov

Overexpression of Key Enzymes (e.g., OSCs, SQLE, CAS)

A primary strategy to boost the production of triterpenoids is to overexpress the genes encoding rate-limiting enzymes in the biosynthetic pathway. Key enzymes targeted for upregulation include squalene (B77637) epoxidase (SQLE), which produces the precursor 2,3-oxidosqualene, and various oxidosqualene cyclases (OSCs).

OSCs are particularly crucial as they represent the first major diversification step, catalyzing the cyclization of 2,3-oxidosqualene into various triterpene skeletons. nih.govbiorxiv.org For the synthesis of (24S)-Cycloartane-3β,24,25-triol, the key OSC is cycloartenol (B190886) synthase (CAS). CAS catalyzes the formation of cycloartenol, the foundational skeleton for this class of compounds. mdpi.com Studies on various plants have shown that some species contain multiple CAS genes, which may have different expression patterns and physiological roles. mdpi.com For instance, in Polygala tenuifolia, two distinct CAS genes were identified that both produce cycloartenol. mdpi.com Overexpression of such CAS genes is a direct approach to increasing the metabolic flux towards cycloartane-type triterpenoids.

Beyond the initial cyclization, subsequent modifications are critical. The conversion of cycloartenol to (24S)-Cycloartane-3β,24,25-triol likely involves a series of oxidation reactions catalyzed by P450 enzymes. nih.gov Overexpressing these specific P450s, once identified, would be essential for enhancing the final product yield.

Below is a table summarizing key enzymes that are targets for overexpression to enhance cycloartane (B1207475) biosynthesis.

| Enzyme | Abbreviation | Function in Pathway | Potential Impact of Overexpression |

| Squalene Epoxidase | SQLE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | Increases the pool of the direct precursor for the cyclization step. |

| Oxidosqualene Cyclase | OSC | General class of enzymes that cyclize 2,3-oxidosqualene. | Increases the formation of various triterpene skeletons. |

| Cycloartenol Synthase | CAS | A specific OSC that produces cycloartenol, the precursor for cycloartane triterpenoids. | Directly enhances the metabolic flux towards the cycloartane skeleton. mdpi.com |

| Cytochrome P450 Monooxygenase | P450 | Catalyzes oxidative modifications (e.g., hydroxylation) on the triterpene skeleton. | Increases the conversion of cycloartenol into functionalized derivatives like (24S)-Cycloartane-3β,24,25-triol. nih.gov |

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Pathway Elucidation

The elucidation of the complete biosynthetic pathway of (24S)-Cycloartane-3β,24,25-triol relies heavily on the integrated application of "omics" technologies. nih.gov These high-throughput approaches provide a system-level understanding of the molecular processes within a plant, from the genetic blueprint to the final metabolic output. nih.gov

Genomics: Provides the complete set of genes in an organism. By sequencing the genomes of plants that produce cycloartanes, researchers can identify candidate genes for biosynthetic enzymes (like OSCs and P450s) and regulatory proteins. mdpi.com

Transcriptomics: This technology analyzes the complete set of RNA transcripts (the transcriptome) under specific conditions. By comparing the transcriptomes of tissues with high and low production of the target compound, scientists can identify differentially expressed genes that are likely involved in its biosynthesis. nih.govresearchgate.net This approach has been successfully used to pinpoint candidate genes for diterpene and flavonoid biosynthesis. nih.govresearchgate.net

Proteomics: Proteomics focuses on the entire set of proteins in a cell or tissue. nih.gov Since enzymes are proteins, proteomics can directly identify the enzymes present in tissues that are actively synthesizing triterpenoids. nih.gov Mass spectrometry-based proteomics is a powerful tool for pinpointing candidate proteins for functional characterization, especially for low-abundance enzymes involved in specialized metabolism. nih.govresearchgate.net

Metabolomics: This involves the comprehensive analysis of all metabolites within a biological system. Metabolomics can create a detailed chemical profile of a plant, identifying the presence of (24S)-Cycloartane-3β,24,25-triol and its potential biosynthetic intermediates. nih.gov

The integration of these omics platforms is particularly powerful. For example, combining transcriptomic and metabolomic data allows for strong correlations to be drawn between gene expression levels and the accumulation of specific compounds, thereby accelerating the discovery of genes involved in the pathway. researchgate.net The recent development of spatial multi-omics allows for the mapping of transcripts and metabolites within the tissue, revealing the precise locations of biosynthesis and accumulation. nih.gov

Biosynthetic Pathway Regulation by Transcription Factors

Identifying and engineering these TFs is a sophisticated strategy for enhancing the production of desired compounds. Overexpressing a TF that activates multiple genes in the (24S)-Cycloartane-3β,24,25-triol pathway could simultaneously upregulate the entire pathway, leading to a significant increase in yield.

Key TF families known to regulate terpenoid biosynthesis in plants include:

MYB

bHLH (basic Helix-Loop-Helix)

WRKY

AP2/ERF (APETALA2/Ethylene Response Factor)

These TFs often work in response to developmental cues or environmental stimuli, fine-tuning the production of secondary metabolites. nih.gov While specific TFs for the (24S)-Cycloartane-3β,24,25-triol pathway have not yet been explicitly identified, research into the regulation of other triterpenoid (B12794562) pathways provides a solid foundation for their discovery through omics-based approaches. biorxiv.orgresearchgate.net For instance, comparative transcriptomic analyses can reveal TFs whose expression patterns correlate with those of the biosynthetic genes. nih.gov

The table below lists major transcription factor families and their general role in regulating plant terpenoid biosynthesis.

| Transcription Factor Family | General Role in Terpenoid Biosynthesis |

| MYB | Regulates various secondary metabolic pathways, including those for phenylpropanoids and terpenoids. researchgate.net |

| bHLH | Often works in concert with MYB factors to regulate biosynthetic genes. researchgate.net |

| WRKY | Typically involved in plant defense responses, which can include the induced production of terpenoids. researchgate.net |

| AP2/ERF | Can act as activators or repressors in terpenoid pathways, often mediating responses to hormones like jasmonate. nih.gov |

By understanding and harnessing these regulatory networks, metabolic engineering can move beyond single-gene overexpression to a more holistic and effective manipulation of plant biosynthetic capabilities.

Future Directions and Research Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of cycloartane (B1207475) triterpenoids is a complex enzymatic cascade, and many of the specific enzymes involved in the later, more decorative steps of the pathway for (24S)-Cycloartane-3β,24,25-triol are yet to be identified. Future research should prioritize the discovery and characterization of these enzymes.

A crucial area of investigation is the identification of the specific cytochrome P450 monooxygenases (CYP450s) and other oxidative enzymes responsible for the hydroxylation at the C-3, C-24, and C-25 positions of the cycloartane skeleton. While the initial cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886) is well-established, the subsequent tailoring enzymes that create the triol functionality are largely unknown.

Modern genomic and transcriptomic approaches, coupled with sophisticated bioinformatic analyses, can be employed to identify candidate genes from organisms known to produce this compound. nih.gov The functional characterization of these candidate enzymes can then be achieved through heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, followed by in vitro assays with potential substrates. nih.govnih.gov This approach has been successful in elucidating the biosynthetic pathways of other complex natural products. nih.gov

A deeper understanding of the biosynthetic machinery will not only provide fundamental knowledge but also pave the way for the engineered production of (24S)-Cycloartane-3β,24,25-triol and novel derivatives.

Development of Novel Analogs through Synthetic Biology

The advent of synthetic biology offers unprecedented opportunities to generate novel analogs of (24S)-Cycloartane-3β,24,25-triol with potentially enhanced or altered biological activities. nih.govbiocompare.com By harnessing and engineering the biosynthetic pathway, researchers can create a diverse library of related compounds for extensive structure-activity relationship (SAR) studies. researchgate.netnih.gov

Key strategies in this area include:

Pathway Reconstitution and Engineering: Once the biosynthetic genes are identified, they can be assembled into a heterologous host to create a microbial cell factory for the production of the parent compound. nih.gov This platform can then be engineered by introducing or modifying genes to alter the structure of the final product.

Enzyme Engineering: The substrate specificity of the biosynthetic enzymes, particularly the tailoring enzymes, can be modified through directed evolution or site-directed mutagenesis. nih.gov This could allow for the introduction of different functional groups at various positions on the cycloartane scaffold.

Combinatorial Biosynthesis: By combining biosynthetic genes from different organisms, it may be possible to create hybrid pathways that produce entirely new cycloartane derivatives.

These synthetic biology approaches will accelerate the discovery of new drug leads by enabling the rapid and systematic exploration of the chemical space around the (24S)-Cycloartane-3β,24,25-triol core structure. biocompare.com

Advanced In Vitro Mechanistic Studies

While preliminary studies have suggested potential anti-cancer activities for cycloartane triterpenoids, detailed mechanistic studies on (24S)-Cycloartane-3β,24,25-triol are largely absent. nih.govchemfaces.comfrontiersin.org Future research must focus on elucidating the precise molecular targets and pathways through which this compound exerts its biological effects.

A study has shown that (24S)-Cycloartane-3β,24,25-triol exhibits inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation. nih.gov Another study demonstrated its potential as an anti-cancer agent against prostate cancer by inhibiting MRCKα kinase. nih.govresearchgate.net

Comprehensive in vitro studies should be conducted to:

Identify Protein Targets: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies to identify the specific proteins that (24S)-Cycloartane-3β,24,25-triol binds to. researchgate.net

Elucidate Signaling Pathways: Investigating the downstream effects of compound binding on various cellular signaling pathways implicated in disease, such as those involved in cell proliferation, apoptosis, and inflammation. researchgate.net

Characterize Enzyme Inhibition: For any identified enzymatic targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net

These mechanistic insights are critical for understanding the compound's therapeutic potential and for guiding the rational design of more potent and selective analogs.

Exploration of New Natural Sources

Cycloartane triterpenoids are widely distributed in the plant kingdom. researchgate.netnih.gov While (24S)-Cycloartane-3β,24,25-triol has been reported in organisms like Abies forrestii and Dysoxylum malabaricum, a systematic exploration of other natural sources could reveal novel and more abundant reservoirs of this compound and its derivatives. nih.gov

Future research efforts should include:

Phytochemical Screening: Extensive screening of plant species from families known to produce cycloartanes, such as Meliaceae, Schisandraceae, and Ranunculaceae, could lead to the discovery of new sources. frontiersin.orgresearchgate.netunpad.ac.id

Endophytic Fungi and Microbial Sources: Exploration of endophytic fungi and other microorganisms associated with cycloartane-producing plants may reveal novel biosynthetic capabilities for these compounds. researchgate.net Biotransformation studies using fungi have already shown the potential to generate derivatives of cycloartane triterpenes. researchgate.net

Marine Organisms: The marine environment remains a largely untapped resource for novel natural products, and a search for cycloartane triterpenoids in marine organisms could be a fruitful endeavor.

The discovery of new natural sources is not only important for ensuring a sustainable supply of the compound for further research and development but also for uncovering novel structural analogs with unique biological activities. nih.govresearchgate.net

Q & A

Q. How can conflicting results about the compound’s pro-apoptotic vs. cytostatic effects be reconciled?

- Answer :

- Time-Course Experiments : Measure apoptosis markers (e.g., Annexin V) and cell cycle arrest (PI staining) at multiple time points.

- Pathway Enrichment Analysis : Use KEGG or GO databases to identify dominant signaling pathways (e.g., p53 vs. NF-κB) .

- Knockdown Studies : Silence candidate genes (e.g., Bcl-2) to isolate mechanistic contributions .

Tables for Experimental Design

Q. Table 1. Example Factorial Design for Cytotoxicity Studies

| Factor | Levels |

|---|---|

| Cell Line | PC-3, LNCaP, DU145 |

| Concentration | 10 µM, 50 µM, 100 µM |

| Exposure Time | 24h, 48h, 72h |

Q. Table 2. Key Spectroscopic Parameters for Structural Validation

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR | δ 0.6–1.5 ppm (cycloartane methyl groups) |

| HSQC | Correlation of C-24 (δ 70–80 ppm) with H-24 |

| HR-MS | [M+H]+ m/z calculated for C30H50O3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.